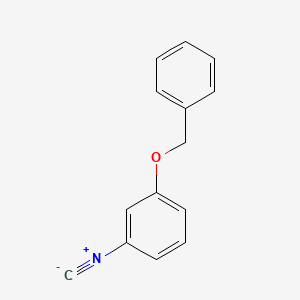

1-(Benzyloxy)-3-isocyanobenzene

Description

1-(Benzyloxy)-3-isocyanobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group and an isocyano group

Properties

IUPAC Name |

1-isocyano-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOLHGTUGWHEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-isocyanobenzene can be synthesized through several methods. One common approach involves the reaction of 3-isocyanophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-isocyanobenzene undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The isocyano group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed:

- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid.

- Reduction of the isocyano group yields primary amines.

- Substitution reactions yield various substituted benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-isocyanobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-isocyanobenzene involves its reactive functional groups. The isocyano group can participate in nucleophilic addition reactions, forming stable adducts with various nucleophiles. This reactivity makes it useful in biochemical assays and as a building block in organic synthesis.

Comparison with Similar Compounds

- 1-(Benzyloxy)-2-isocyanobenzene

- 1-(Benzyloxy)-4-isocyanobenzene

- 1-(Benzyloxy)-3-nitrobenzene

Uniqueness: 1-(Benzyloxy)-3-isocyanobenzene is unique due to the specific positioning of the benzyloxy and isocyano groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and other related compounds.

Biological Activity

1-(Benzyloxy)-3-isocyanobenzene, with the CAS number 1353562-25-0, is an organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly enzymes.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₁N₃O, and its structure includes a benzyloxy group attached to an isocyanobenzene moiety. This arrangement contributes to its reactivity and biological properties. The compound can be synthesized through nucleophilic substitution reactions, which allow for the introduction of functional groups that enhance its biological activity .

The primary target of this compound is the urease enzyme , which plays a crucial role in the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease activity, this compound can disrupt the urea cycle in organisms, particularly affecting bacteria such as Helicobacter pylori that rely on urease for survival in acidic environments .

Biochemical Pathways

The inhibition of urease leads to decreased ammonia production, which is significant in treating infections caused by H. pylori. The compound's action can be summarized as follows:

- Urea Cycle Disruption : Inhibition results in reduced ammonia levels.

- Potential Antimicrobial Action : By targeting urease, it may enhance the efficacy of antibiotics against H. pylori infections.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Effects : The compound has shown promise in inhibiting bacterial growth, particularly against urease-positive pathogens.

- Cytotoxicity : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : A study demonstrated that derivatives of isocyanobenzene compounds significantly inhibit urease activity, with IC50 values indicating effective concentrations for therapeutic use .

- Cytotoxicity Assays : In vitro assays revealed that this compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Mechanistic Insights : Research has elucidated the binding interactions of this compound with urease, highlighting its potential as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.